Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate is a chemical compound with diverse applications in scientific research. Its unique structure, featuring a cyclobutane ring and a chlorosulfonyl group, makes it valuable for various studies in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with chlorosulfonyl ethyl methyl ester under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate
- Cyclobutanecarboxylic acid, 2-(chlorosulfonyl)-, methyl ester
Uniqueness
Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. The presence of the chlorosulfonyl group at the 2-position of the ethyl chain allows for targeted modifications and applications in various research fields .
Properties
IUPAC Name |
methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c1-13-7(10)8(3-2-4-8)5-6-14(9,11)12/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUQUZOYSVNZMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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